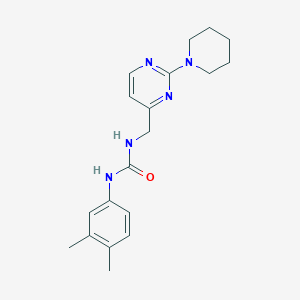![molecular formula C18H20N6O3 B2533046 3-(2-{3-[4-(甲氧基甲基)-1H-1,2,3-三唑-1-基]吡咯烷-1-基}-2-氧代乙基)-3,4-二氢喹唑啉-4-酮 CAS No. 2097927-61-0](/img/structure/B2533046.png)
3-(2-{3-[4-(甲氧基甲基)-1H-1,2,3-三唑-1-基]吡咯烷-1-基}-2-氧代乙基)-3,4-二氢喹唑啉-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one" is a synthesized chemical entity with potential applications in various scientific fields including chemistry, biology, medicine, and industry. Its unique structure comprises a quinazolinone core, which is often associated with bioactive properties, and a 1,2,3-triazole ring, a motif known for its presence in various pharmaceuticals.
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications to tailor it for specific applications.
Biology: In biology, the compound might be utilized as a probe to study enzyme interactions or cell signaling pathways due to the presence of the bioactive quinazolinone and triazole motifs.
Medicine: Medically, the compound holds potential for drug development. Quinazolinone derivatives are known for their anti-inflammatory, antiviral, and anticancer properties, while triazoles are common in antifungal and antibacterial agents.
Industry: Industrially, the compound can be explored for the development of new materials with specific properties, such as improved stability or reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves several steps:
Formation of 4-(methoxymethyl)-1H-1,2,3-triazole: : This can be achieved via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), using methoxymethyl azide and an appropriate alkyne under mild conditions.
Coupling with Pyrrolidine: : The 4-(methoxymethyl)-1H-1,2,3-triazole is then coupled with a suitable pyrrolidine derivative under basic conditions to form the pyrrolidinyl-triazole intermediate.
Attachment to Quinazolinone Core: : The intermediate is then reacted with a quinazolinone derivative under controlled conditions to form the final product.
Industrial Production Methods: Industrial production would likely involve the optimization of these synthetic steps to ensure scalability, yield, and cost-effectiveness. This might include the use of flow chemistry techniques for continuous production, and the development of efficient purification processes to ensure product quality.
化学反应分析
Types of Reactions: The compound "3-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one" can undergo a variety of chemical reactions:
Oxidation: : The methoxymethyl group can be oxidized to form different functional groups.
Reduction: : The quinazolinone core can be reduced under specific conditions.
Substitution: : The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Oxidation: : Reagents like potassium permanganate (KMnO4) or sodium hypochlorite (NaOCl) under acidic or basic conditions.
Reduction: : Catalytic hydrogenation or the use of hydride donors like lithium aluminium hydride (LiAlH4).
Substitution: : Nucleophiles or electrophiles depending on the desired substitution reaction.
Oxidation: : Formation of aldehydes or acids.
Reduction: : Formation of reduced quinazolinone derivatives.
Substitution: : Various substituted triazole derivatives.
作用机制
The exact mechanism of action would depend on the specific application of the compound. Generally, compounds with a quinazolinone core can act by inhibiting enzymes or interfering with DNA synthesis. The triazole ring might interact with biomolecules through hydrogen bonding or π-π interactions, enhancing the compound's affinity for its molecular targets.
相似化合物的比较
Similar Compounds:
3-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-oxoethyl)quinazolinone: : Similar structure, differing in the quinazolinone ring.
4-(methoxymethyl)-1H-1,2,3-triazole derivatives: : Compounds with the same triazole ring but different substituents.
Uniqueness: What makes "3-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one" unique is its combined structural motifs. The presence of both quinazolinone and triazole in one molecule may provide synergistic bioactivity, making it potentially more effective than compounds containing only one of these groups.
There you have it, a comprehensive look at the multifaceted compound "3-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one". Fascinating stuff!
属性
IUPAC Name |
3-[2-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-27-11-13-8-24(21-20-13)14-6-7-22(9-14)17(25)10-23-12-19-16-5-3-2-4-15(16)18(23)26/h2-5,8,12,14H,6-7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFMMCJSDCDORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid](/img/structure/B2532963.png)
![1-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[2-(pyridin-2-yl)ethyl]piperidine-3-carboxamide](/img/structure/B2532966.png)

![3-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/new.no-structure.jpg)
![1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2532969.png)

![N-(2,3-dimethylphenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2532971.png)

![4-chloro-3-methyl-N-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2532979.png)

![3-[(DIMETHYLAMINO)METHYL]-N-[(4-FLUOROPHENYL)METHYL]-1,4-THIAZEPANE-4-CARBOXAMIDE](/img/structure/B2532982.png)
![N-Methyl-N-[2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2532983.png)
![(5-(Aminomethyl)bicyclo[3.2.2]nonan-1-yl)methanol hydrochloride](/img/structure/B2532984.png)

